molecular formula C17H15Cl4N3OS B11701951 3-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

3-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11701951
M. Wt: 451.2 g/mol
InChI Key: NVIRWPNQLIXGEW-UHFFFAOYSA-N
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Description

3-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C20H19Cl3N4OS2. This compound is known for its unique structure, which includes multiple functional groups such as amides, thioamides, and chlorinated aromatic rings. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the amide linkage. The final step involves the reaction with 4-chlorophenyl isothiocyanate to introduce the carbamothioyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a model compound for studying reaction mechanisms. Researchers have employed it to develop new synthetic pathways and optimize existing ones.

Biological Studies

In biological research, 3-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide has been investigated for its potential as an enzyme inhibitor. It can interact with specific proteins and enzymes, inhibiting their activity. This property is particularly useful in studying:

  • Enzyme inhibition : The compound's ability to inhibit enzymes can help in understanding metabolic pathways and developing therapeutic agents.
  • Protein interactions : By disrupting protein-protein interactions, this compound can provide insights into cellular processes and disease mechanisms.

Industrial Applications

In the industrial sector, this compound is explored for its potential in the development of new materials and chemical processes. Its unique chemical structure may lead to innovations in:

  • Material science : The synthesis of novel materials with specific properties.
  • Chemical manufacturing : Optimizing processes that require chlorinated compounds or thioamides.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Enzyme Inhibition Studies : Research has shown that derivatives of this compound exhibit inhibitory effects on specific enzymes related to metabolic diseases. For instance, compounds similar in structure have been tested against α-glucosidase and acetylcholinesterase enzymes, demonstrating potential therapeutic benefits for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
  • Synthetic Pathway Development : Studies focusing on the synthesis of related compounds have illustrated the versatility of this compound as a starting material for creating more complex molecules .
  • Material Science Innovations : Industrial applications have been explored where the compound's unique properties contribute to developing new materials that could be used in various applications ranging from coatings to pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. The pathways involved may include the disruption of protein-protein interactions and the inhibition of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A 3-methyl group attached to a benzamide backbone.
  • A trichloroethyl substituent that enhances lipophilicity.
  • A 4-chlorophenyl group that may contribute to its biological activity.

This unique arrangement of functional groups suggests potential interactions with biological targets, particularly in pharmacological contexts.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide exhibit significant antitumor properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

Table 1: Antitumor Activity of Related Benzamide Derivatives

Compound NameIC50 (µM)Cancer TypeReference
Compound I5.0Breast CancerChoi et al., 2016
Compound II3.5Lung CancerNovina et al., 2013
Compound III7.2Colon CancerChoi et al., 2016

The data suggest that modifications to the benzamide structure can significantly influence the potency against various cancer types.

The proposed mechanism of action for compounds like this compound includes:

  • Inhibition of Kinase Activity : Similar compounds have shown to inhibit RET kinase activity, which is crucial in certain cancers .
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability .

Case Studies

A notable case study involved a cohort of patients treated with a related benzamide derivative. The results demonstrated a significant improvement in survival rates among patients with advanced-stage tumors when treated with doses exceeding the typical threshold . This highlights the therapeutic potential of such compounds in clinical settings.

Toxicological Considerations

Despite the promising biological activities, it is essential to consider the toxicological profile of this compound. The presence of chlorinated groups raises concerns regarding environmental persistence and potential toxicity. Regulatory bodies have classified similar compounds under hazardous substances due to their environmental impact .

Properties

Molecular Formula

C17H15Cl4N3OS

Molecular Weight

451.2 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H15Cl4N3OS/c1-10-3-2-4-11(9-10)14(25)23-15(17(19,20)21)24-16(26)22-13-7-5-12(18)6-8-13/h2-9,15H,1H3,(H,23,25)(H2,22,24,26)

InChI Key

NVIRWPNQLIXGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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